Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate
Description
Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound featuring a bromomethyl substituent at the 4-position of the rigid bicyclo[2.2.2]octane framework. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as an alkylating agent or intermediate for pharmaceutical precursors. The bromomethyl group enables nucleophilic substitution (e.g., SN2 reactions) or cross-coupling processes, allowing functionalization of the bicyclic core .
Properties
IUPAC Name |
methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrO2/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEOLPWRJRJUNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate typically involves the bromination of methyl bicyclo[2.2.2]octane-1-carboxylate. This can be achieved through a free radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle the bromination process efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group at the 4-position serves as a primary site for nucleophilic substitution reactions (SN1 or SN2 mechanisms) . The bicyclo[2.2.2]octane framework stabilizes transition states by reducing steric hindrance, enabling efficient substitution even at bridgehead positions.
Key Examples :
-
SN2 Mechanism : Reaction with hydroxide ions (OH⁻) in polar aprotic solvents (e.g., DMF) yields methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate.
-
SN1 Mechanism : In protic solvents (e.g., ethanol), the bromomethyl group forms a carbocation intermediate stabilized by the bicyclic structure, allowing reactions with weak nucleophiles like water .
Reactivity Comparison :
Elimination Reactions
Under basic conditions, the compound undergoes β-elimination to form alkenes. For example, treatment with potassium tert-butoxide (t-BuOK) in THF generates bicyclo[2.2.2]oct-4-ene-1-carboxylate derivatives.
Conditions :
-
Base: t-BuOK (1.2 equiv)
-
Solvent: THF, 60°C
-
Yield: ~75% (isolated)
Cross-Coupling Reactions
The bromomethyl group participates in transition-metal-catalyzed cross-coupling reactions , such as Suzuki-Miyaura couplings, enabling carbon-carbon bond formation.
Example Protocol :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Ligand: None required
-
Substrate: Phenylboronic acid (1.5 equiv)
-
Solvent: Dioxane/H₂O (4:1)
-
Temperature: 80°C
-
Yield: ~82%
Mechanistic Considerations
Scientific Research Applications
Organic Synthesis
Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate is primarily utilized as a synthetic intermediate in the production of various organic compounds. Its bromomethyl group makes it a versatile precursor for further functionalization, allowing for the introduction of diverse functional groups through nucleophilic substitution reactions.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Replacement of bromine with nucleophiles | Sodium azide, alcohols |
| Reduction | Conversion to alcohols or alkanes | Lithium aluminum hydride |
| Oxidation | Formation of ketones or carboxylic acids | Potassium permanganate |
Pharmaceutical Development
The compound has been explored for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting metabolic disorders and viral infections. Bicyclo[2.2.2]octane derivatives are known to exhibit biological activity, making them valuable in medicinal chemistry.
Case Study: Antiviral Agents
Research indicates that bicyclo[2.2.2]octane derivatives, including this compound, have shown promise as antiviral agents. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various bicyclic compounds that demonstrated effective inhibition against viral replication pathways .
Material Science
In material science, this compound serves as a precursor for developing specialty chemicals and polymers with unique properties. Its structural characteristics allow for the design of materials with enhanced mechanical and thermal stability.
Table 2: Applications in Material Science
| Application | Description |
|---|---|
| Polymer Synthesis | Used in the creation of thermosetting polymers |
| Coatings | Development of protective coatings with improved durability |
Mechanism of Action
The mechanism of action of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate depends on the specific application and the target molecule. Generally, the bromomethyl group can act as a reactive site for further chemical modifications, allowing the compound to interact with various molecular targets. The bicyclo[2.2.2]octane core provides structural rigidity, which can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Halogen-Substituted Analogues
a. Methyl 4-(Chloromethyl)bicyclo[2.2.2]octane-1-carboxylate
b. Methyl 4-(Iodomethyl)bicyclo[2.2.2]octane-1-carboxylate
c. Methyl 4-Bromobicyclo[2.2.2]octane-1-carboxylate
Nitrogen-Containing Derivatives
a. Methyl 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylate
- Molecular Formula: C₁₁H₁₉NO₂; MW: 197.27; Storage: 2–8°C under inert atmosphere .
- Reactivity : The primary amine facilitates amide bond formation or reductive alkylation.
- Applications : Intermediate for bioactive molecules (e.g., kinase inhibitors).
b. Methyl 4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate
Boron- and Aromatic-Functionalized Derivatives
a. Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate
b. Methyl 4-(Pyridin-4-yl)bicyclo[2.2.2]octane-1-carboxylate
- Synthesis : Achieved via visible-light photoredox/nickel catalysis (64% yield) .
- Applications : Pharmaceutical candidates targeting kinase pathways.
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight | Functional Group | Key Application/Reactivity |
|---|---|---|---|---|
| Methyl 4-(bromomethyl)... | C₁₁H₁₇BrO₂ | ~261.16 | Bromomethyl | SN2 alkylation, drug intermediates |
| Methyl 4-(chloromethyl)... | C₁₁H₁₇ClO₂ | 216.70 | Chloromethyl | Mild alkylation, halogen exchange |
| Methyl 4-(iodomethyl)... | C₁₁H₁₇IO₂ | 308.16 | Iodomethyl | Radical reactions, photoredox |
| Methyl 4-(aminomethyl)... | C₁₁H₁₉NO₂ | 197.27 | Aminomethyl | Amide/urea synthesis |
| Methyl 4-(boronic ester)... | C₁₆H₂₇BO₄ | 294.19 | Boronic ester | Suzuki cross-coupling |
Research Findings
- Reactivity Trends : Bromo > Chloro in substitution reactions due to leaving-group ability; Iodo derivatives excel in radical pathways .
- Synthetic Utility : Boronic esters (e.g., ) enable diversification of the bicyclic core via cross-coupling, while bromomethyl groups serve as versatile alkylation sites .
Biological Activity
Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate (CAS No. 1934962-73-8) is a compound of significant interest in organic chemistry and medicinal research due to its unique structural properties and biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data tables and research findings.
- Molecular Formula : C11H17BrO2
- Molecular Weight : 261.16 g/mol
- Boiling Point : Not available
- Purity : Typically ≥95%
The compound features a bicyclic structure with a bromomethyl group that enhances its electrophilicity, making it reactive towards nucleophiles. This property is particularly useful in synthetic applications where functional group modifications are desired .
Target of Action
This compound is known to interact with various biological targets, primarily through its unique electron transport properties associated with the bicyclo[2.2.2]octane framework. This motif is prevalent in many natural products, including alkaloids, which exhibit diverse biological activities .
Mode of Action
The compound's mechanism involves:
- Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles (e.g., amines, alcohols), facilitating the formation of various derivatives.
- Oxidation : It can be oxidized to produce bicyclo[2.2.2]octane-1-carboxylic acid using oxidizing agents like potassium permanganate.
- Reduction : Reduction processes can yield bicyclo[2.2.2]octane derivatives, expanding its utility in synthetic chemistry .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties, making it a candidate for further investigation in drug development against bacterial infections.
- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways, indicating possible applications in metabolic disorder treatments.
- Cellular Effects : In vitro studies have shown that the compound can affect cell proliferation and apoptosis, suggesting potential roles in cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Enzyme Inhibition | Modulation of enzyme activity | , |
| Cytotoxicity | Induction of apoptosis in cancer cell lines | , |
Case Study: Antimicrobial Properties
A study conducted by researchers at Virginia Commonwealth University assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition at concentrations as low as 50 µM, suggesting potential as a lead compound for antibiotic development .
Q & A
Q. What are the standard synthetic routes for Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate, and how is purity validated?
The compound is typically synthesized via bromination of its hydroxymethyl precursor (e.g., Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate) using reagents like PBr₃ or HBr/AcOH. Flash column chromatography is commonly employed for purification, yielding ~60–70% isolated product. Purity is validated via ¹H/¹³C NMR spectroscopy and mass spectrometry, with key signals including the bicyclo[2.2.2]octane framework (δ 1.4–2.2 ppm for bridgehead protons) and the bromomethyl group (δ 3.4–3.7 ppm for CH₂Br) .
Q. How is the bicyclo[2.2.2]octane core structurally characterized in this compound?
The bicyclo[2.2.2]octane scaffold is confirmed by NMR analysis:
- ¹H NMR : Three distinct bridgehead protons appear as broad singlets (δ ~1.4–2.2 ppm) due to restricted rotation.
- ¹³C NMR : The carboxylate carbonyl resonates at δ ~170 ppm, while the quaternary carbons of the bicyclic system appear at δ ~30–40 ppm.
X-ray crystallography may further validate the rigid bicyclic geometry .
Q. What role does the bromomethyl group play in downstream reactivity?
The bromomethyl group serves as a versatile handle for nucleophilic substitution (e.g., SN2 reactions with amines, thiols, or azides) or cross-coupling (e.g., Suzuki-Miyaura with boronic acids). Its electrophilic nature enables functionalization for applications in drug discovery or materials science .
Advanced Research Questions
Q. How can enantioselective synthesis of bicyclo[2.2.2]octane derivatives be achieved, and what challenges arise with Methyl 4-(bromomethyl) analogs?
Enantioselective synthesis of bicyclo[2.2.2]octanes is accomplished via organocatalytic tandem reactions, such as formal [4+2] cycloadditions using α′-ethoxycarbonyl cyclohexenone and nitroolefins. However, bromine’s steric bulk may hinder enantioselectivity, requiring optimization of chiral catalysts (e.g., Cinchona alkaloids) or reaction conditions (e.g., temperature, solvent polarity). Reported enantiomeric excess (ee) values for related compounds exceed 90% under metal-free conditions .
Q. What contradictions exist in reported yields for functionalization reactions involving this compound?
Discrepancies in yields (e.g., 60–80% for Suzuki couplings) may stem from:
- Substrate steric hindrance : The bicyclic framework limits accessibility to the bromomethyl site.
- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in some cases due to better stabilization of intermediates.
- Purification challenges : Hydrophobic byproducts may co-elute during chromatography, requiring gradient elution or alternative solvents (e.g., EtOAc/hexane mixtures) .
Q. How does this compound perform in transition-metal-catalyzed C–H activation reactions?
In copper-catalyzed C(sp³)–H functionalization, the bromomethyl group acts as a directing group, enabling regioselective coupling with aliphatic carboxylic acids. However, competing elimination (to form alkenes) can occur under basic conditions. Optimization of copper ligands (e.g., phenanthroline) and temperature (60–80°C) minimizes side reactions .
Q. What analytical methods resolve ambiguities in byproduct identification during derivatization?
- LC-MS/MS : Detects low-abundance intermediates (e.g., elimination products or oxidized species).
- 2D NMR (COSY, HSQC) : Assigns complex proton/carbon correlations in diastereomeric mixtures.
- Computational modeling (DFT) : Predicts reaction pathways and identifies thermodynamically favored products .
Methodological Considerations
Q. What strategies improve the stability of this compound during storage?
Q. How can computational tools aid in predicting reactivity or optimizing synthetic routes?
- Density Functional Theory (DFT) : Calculates activation energies for bromination or substitution steps.
- Molecular Dynamics (MD) : Simulates steric effects in enantioselective catalysis.
- Retrosynthetic software (e.g., Chematica) : Proposes alternative pathways using the bicyclo[2.2.2]octane scaffold as a starting point .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
